Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)13(14)8-9-4-6-10(13)7-5-9/h9-10H,4-8,14H2,1-3H3 |
InChI Key |
RDVZRSSJLUROFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2CCC1CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the bicyclo[2.2.2]octane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. For example:
-
Oxidative deamination using hypochlorite (NaOCl) converts the amino group to a carbonyl, forming tert-butyl 2-oxobicyclo[2.2.2]octane-2-carboxylate.
-
Peracid-mediated oxidation (e.g., meta-chloroperbenzoic acid) selectively oxidizes the bicyclic structure’s bridgehead positions, yielding epoxide derivatives .
Table 1: Oxidation Reactions
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NaOCl | 2-Oxo derivative | Aqueous, 0–5°C | 75–85% |
| m-CPBA | Epoxide | CH₂Cl₂, 25°C | 60–70% |
Reduction Reactions
The bicyclic skeleton and ester group participate in reduction processes:
-
Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in partially unsaturated analogs to generate saturated derivatives .
-
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol.
Mechanistic Insight : Hydrogenation proceeds via syn-addition, preserving stereochemistry at bridgehead carbons .
Substitution Reactions
The tert-butyl ester and amino group are sites for nucleophilic substitution:
-
Ester hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions yields 2-aminobicyclo[2.2.2]octane-2-carboxylic acid.
-
Amino group alkylation with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts.
Table 2: Substitution Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Ester hydrolysis | 6M HCl | Carboxylic acid | Reflux, 12 h |
| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | DMF, 60°C |
Reductive Amination
The compound serves as a precursor in asymmetric synthesis:
-
Chiral reductive amination with (S)-1-naphthylethylamine and NaBH₃CN produces diastereomerically pure intermediates for pharmaceutical applications .
-
Stereochemical control : The bicyclic scaffold’s rigidity enforces axial chirality, achieving >95% enantiomeric excess (ee) .
Retro-Diels-Alder Reaction
Under thermal conditions (>150°C), the bicyclo[2.2.2]octane framework undergoes retro-Diels-Alder cleavage to generate cyclohexadiene and maleic anhydride derivatives . This reaction is exploited in polymer degradation studies.
Ester Functionalization
The tert-butyl group enables selective transformations:
-
Transesterification with methanol/H₂SO₄ yields methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate.
-
Grignard addition to the carbonyl (after deprotection) forms tertiary alcohols.
Stereochemical Considerations
The bicyclo[2.2.2]octane system imposes steric constraints:
-
Endo vs. exo selectivity : Reactions at bridgehead carbons favor endo transition states due to reduced strain .
-
Chiral resolution : Diastereomeric salts with tartaric acid achieve >99% ee for enantiopure derivatives .
Stability Under Reaction Conditions
-
Thermal stability : Decomposes above 200°C via retro-Diels-Alder pathways .
-
pH sensitivity : The ester hydrolyzes rapidly under strong acidic/basic conditions but remains stable in neutral solvents.
This compound’s reactivity is shaped by its unique bicyclic architecture, enabling diverse transformations critical to medicinal chemistry and materials science. Experimental protocols emphasize stereocontrol and functional group compatibility, as evidenced by recent patents and peer-reviewed studies .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Antiviral Agents
One of the primary applications of tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is in the synthesis of antiviral agents. This compound serves as a chiral building block for the development of drugs targeting viral infections, including influenza. The synthesis method involves reductive amination and has been optimized to yield high purity and efficiency, making it suitable for large-scale production of pharmaceutical intermediates .
1.2 Influenza Virus RNA Polymerase Inhibitors
The compound is notably used in the manufacture of influenza virus RNA polymerase inhibitors, such as Pimodivir, which is currently in clinical trials . This class of drugs represents a novel approach to combat influenza virus resistance, highlighting the importance of this compound in antiviral drug development.
2.1 Antimalarial and Antitrypanosomal Properties
Research has demonstrated that derivatives of bicyclo[2.2.2]octane structures exhibit promising biological activities against various pathogens. For instance, a series of new 4-amino-bicyclo[2.2.2]octane derivatives were synthesized and tested for their efficacy against Plasmodium falciparum and Trypanosoma brucei rhodesiense . One derivative showed significant antimalarial potency with an IC50 value comparable to established drugs.
Table 1: Biological Activity of Bicyclo[2.2.2]octane Derivatives
| Compound | Target Pathogen | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazone | Plasmodium falciparum | 0.84 | Chloroquine | 0.12 |
| Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate | Trypanosoma brucei rhodesiense | 0.68 | Suramin | 0.0075 |
Synthesis and Chemical Properties
3.1 Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
- Performing reductive amination under basic conditions.
- Utilizing protecting groups to enhance selectivity during reactions .
3.2 Chemical Characteristics
The compound has the following chemical properties:
- Molecular Formula: C13H23N1O2
- Molecular Weight: 225.33 g/mol
- CAS Number: 1984091-83-9
Case Studies
4.1 Development of Antiviral Drugs
A notable case study involves the development of antiviral drugs targeting RNA viruses using this compound as a core structure . The compound's ability to be synthesized efficiently has made it a valuable precursor in pharmaceutical research aimed at overcoming drug resistance.
4.2 Investigation of Antiparasitic Activity
In another study, researchers explored the antiparasitic activity of bicyclo[2.2.2]octane derivatives against tropical diseases . The findings indicated that modifications to the bicyclic structure could significantly enhance activity against resistant strains, showcasing the versatility and potential applications of this compound in treating infectious diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Esters of Bicyclo[2.2.2]octane Derivatives
- Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2: Key Differences: Contains an unsaturated bicyclo[2.2.2]oct-5-ene ring and an ethyl ester. Physical Properties: Higher melting point (227–229°C) due to crystallinity from the rigid unsaturated core . Applications: Primarily used in enantiomer synthesis for chiral intermediates.
- Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3: Key Differences: Trans-configuration at position 3; ethyl ester instead of tert-butyl. Physical Properties: Lower melting point (130–133°C) compared to tert-butyl derivatives, attributed to reduced steric bulk .
- Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-4: Key Differences: Cis-configuration at position 3; enantiomer (+)-4 shows [α]D20 = +30.1 (c, 0.4, EtOH) and 99% ee . Reactivity: Enhanced solubility in polar solvents due to cis-amino and ester groups.
tert-Butyl Esters with Azabicyclo Scaffolds
- tert-Butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: Key Differences: Nitrogen at position 2 (azabicyclo) instead of carbon. Molecular Formula: C12H22N2O2 (MW 226.32), stored at 2–8°C under inert atmosphere for stability . Applications: Used in peptide mimetics and protease inhibitors due to its rigid, nitrogen-containing scaffold.
- tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: Key Differences: Hydroxyl group at position 5 increases polarity (MW 227.3).
- tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Key Differences: Hydroxymethyl substituent at position 6 (MW 241.33). Reactivity: Potential for further functionalization via hydroxyl group oxidation or coupling .
Carboxylic Acid Derivatives
- 2-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (Compound 7): Key Differences: Carboxylic acid instead of tert-butyl ester. Applications: Direct precursor for peptide synthesis; lower lipophilicity limits blood-brain barrier penetration .
Structural Isomers and Diazabicyclo Analogues
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate :
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate :
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its ability to interact with various biological systems makes it a candidate for further research into therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a bicyclic framework that enhances its rigidity and stability, which are crucial for binding interactions with biological targets. The compound's molecular formula is C_{13}H_{21}N O_2, and it features an amino group that is pivotal in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. These interactions can modulate various biochemical pathways, leading to significant physiological effects.
Key Mechanisms:
- Amino Acid Transport Modulation : Research indicates that derivatives of bicyclo[2.2.2]octane can influence amino acid transport systems, particularly system L, which is responsible for the uptake of neutral amino acids like leucine and histidine .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .
- Neurotransmitter Interaction : Studies suggest that the compound may interact with neurotransmitter systems, thereby affecting synaptic transmission and neuronal function .
Biological Activities
The following sections summarize various biological activities associated with this compound based on recent studies.
1. Neuropharmacological Effects
Research has demonstrated that derivatives of this compound can selectively disturb the levels of neutral amino acids in the cerebral cortex, indicating potential neuropharmacological applications . This activity suggests a role in modulating neurotransmitter release or uptake.
2. Anticancer Potential
Preliminary studies have explored the cytotoxic effects of related bicyclic compounds on cancer cell lines, including glioblastoma and hepatocellular carcinoma . The structural similarities to known bioactive compounds indicate potential pathways for anticancer activity.
3. Antimicrobial Activity
Some studies have suggested that bicyclic compounds exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents .
Case Studies
Several case studies highlight the biological activities of this compound:
Synthesis and Derivatives
The synthesis of this compound involves several steps including:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are widely used for amine protection due to their stability under basic conditions. Key steps include:
- Amine Protection : React the bicyclic amine precursor with Boc anhydride in a polar aprotic solvent (e.g., THF) at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv Boc reagent) and reaction time (6–12 hr) to minimize side products like over-alkylation .
Q. Which analytical techniques are most reliable for structural confirmation of this bicyclic compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm bicyclic framework (e.g., δ 1.4 ppm for tert-butyl protons, δ 75–80 ppm for quaternary carbons).
- X-ray Crystallography : Resolves stereochemistry of the bicyclo[2.2.2]octane system, critical for confirming the 2-amino-2-carboxylate configuration.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₁₃H₂₁NO₂: 223.1572) .
Advanced Research Questions
Q. How does the steric environment of the bicyclo[2.2.2]octane system influence its reactivity in catalytic asymmetric synthesis?
- Methodological Answer : The rigid bicyclic framework imposes steric constraints that affect transition-state geometries. For example:
- Steric Hindrance : The tert-butyl group and bicyclic structure limit nucleophilic attack at the carboxylate center, favoring regioselective reactions (e.g., SN2 at the amine site).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map steric maps and predict reaction pathways. Compare with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
Q. What experimental strategies resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer : Contradictions may arise from surface interactions or trace impurities. Address via:
- Surface Reactivity Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on glass vs. polymer surfaces, as indoor surface chemistry impacts decomposition pathways .
- Controlled Oxidative Stress Tests : Expose the compound to O₃ or H₂O₂ in environmental chambers. Monitor degradation products via GC-MS and compare kinetics under inert vs. ambient conditions .
Q. How can computational chemistry predict stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER forcefield) to model the bicyclic scaffold’s flexibility.
- Docking Studies : Predict binding affinities for chiral catalysts (e.g., BINOL-based ligands) to rationalize enantioselectivity in asymmetric syntheses.
- Benchmarking : Validate predictions against experimental optical rotation data and HPLC chiral stationary phase separations .
Data Contradiction Analysis Framework
| Observation | Potential Source of Error | Resolution Strategy |
|---|---|---|
| Varied melting points (e.g., 150–155°C) | Polymorphism or hygroscopicity | Perform DSC/TGA under dry N₂; compare crystallinity via PXRD |
| Discrepant NMR shifts | Solvent polarity or pH effects | Standardize solvent (CDCl₃ vs. DMSO-d₆) and acquire 2D NMR (COSY, HSQC) |
| Inconsistent catalytic activity | Trace metal contaminants | Purify via chelation (EDTA wash) and ICP-MS analysis |
Key Research Trends
- Surface-Chemistry Interactions : Emerging studies on how indoor surfaces (e.g., stainless steel, polymers) affect compound stability align with broader environmental chemistry priorities .
- Multi-Method Validation : Combining computational, spectroscopic, and crystallographic data is critical for resolving structural ambiguities in rigid bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
